

Application Notes and Protocols for EPA Method 533 Solid Phase Extraction

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Compound of Interest		
Compound Name:	AT-533	
Cat. No.:	B10854662	Get Quote

Introduction

EPA Method 533 is a validated method for the determination of 25 per- and polyfluoroalkyl substances (PFAS) in drinking water.[1][2][3][4] The method utilizes solid phase extraction (SPE) to extract and concentrate the target analytes from water samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][5] A key feature of this method is the use of isotope dilution, which improves accuracy by correcting for matrix effects and variations in extraction efficiency.[3][6] The method employs a weak anion exchange (WAX) SPE sorbent, which is particularly effective for extracting the more polar, short-chain PFAS that were not included in previous methods like EPA 537.1.[7]

This document provides a detailed protocol for performing the solid phase extraction portion of EPA Method 533, intended for researchers, scientists, and professionals in environmental testing and drug development.

Analyte List

EPA Method 533 covers the analysis of 25 PFAS compounds.[3] The method is designed to address some of the more challenging shorter-chain acids and sulfonates.[4]

Experimental Protocol: Solid Phase Extraction (SPE)

This protocol outlines the manual SPE procedure for EPA Method 533. Automated SPE systems may be used, but the extraction and elution steps must be consistent with the manual



procedure.[5]

Materials and Reagents

- SPE Cartridges: Weak anion exchange (WAX) cartridges. The method development used 500 mg cartridges for 250 mL samples, and 200 mg cartridges are acceptable for 100 mL samples.[5] The sorbent must have a pKa above 8 to remain positively charged during extraction.[5]
- Sample Bottles: Polypropylene or polyethylene bottles with polypropylene screw caps.[5][8]
- Reagents:
 - Methanol (HPLC grade or higher)
 - Reagent Water (PFAS-free)
 - Ammonium acetate
 - Ammonium hydroxide
 - Isotope Dilution Analogs (IDAs) and Isotope Performance Standards (IPSs)
- Apparatus:
 - SPE vacuum manifold
 - Nitrogen evaporator with a water bath
 - Polypropylene collection tubes (15 mL)
 - Volumetric flasks and pipettes

Sample Collection and Preservation

- Samples must be collected in plastic bottles (polypropylene or polyethylene).[5]
- The sample volume can range from 100–250 mL.[5][6]



- Preserve samples with ammonium acetate.[9]
- Store samples at or below 6°C until extraction and extract within 28 days of collection.[8]

SPE Procedure

- Sample Pre-treatment:
 - Allow samples to reach room temperature.
 - Add the isotope dilution analogues to all samples, blanks, and control samples.
 - For samples preserved with ammonium acetate, verify the pH is between 6.0 and 8.0.[10]
- Cartridge Conditioning:
 - Place the WAX SPE cartridges on the vacuum manifold.
 - Wash the cartridges with 15 mL of methanol.
 - Equilibrate the cartridges with 15 mL of reagent water. Do not allow the cartridges to go dry.
- · Sample Loading:
 - Attach a sample transfer tube to the top of the cartridge and place the other end into the sample bottle.
 - Adjust the vacuum to achieve a flow rate of approximately 5 mL/min.[10] Higher flow rates may result in low analyte recovery.[10]
 - After the entire sample has passed through the cartridge, rinse the sample bottle with 10 mL of 1 g/L ammonium acetate in reagent water and draw the rinsate through the cartridge.[10]
- Cartridge Washing:
 - Wash the cartridge with 10 mL of a solution of 25 mM ammonium acetate in water.



- Add 1 mL of methanol to the sample bottle and draw it through the transfer tube and cartridge to remove residual water.[10]
- Dry the cartridge under high vacuum for 5 minutes.[10]
- Elution:
 - Place 15 mL polypropylene collection tubes in the manifold.
 - Rinse the sample bottle with 5 mL of methanol containing 2% ammonium hydroxide (v/v). [10]
 - Elute the analytes by drawing this solution through the cartridge in a dropwise fashion.[10]
 - Repeat the rinse and elution with a second 5 mL aliquot of the elution solvent.[10]
- Extract Concentration and Reconstitution:
 - Concentrate the eluate to dryness under a gentle stream of nitrogen in a water bath heated to 55–60 °C.[10]
 - Reconstitute the dried extract with 1.0 mL of 20% reagent water in methanol (v/v).[5][10]
 - Add the isotope performance standards to the final extract and vortex.[6][10]

Data Presentation

The following tables summarize quantitative data related to the performance of EPA Method 533.

Table 1: Method Performance and Quality Control Criteria



Parameter	Requirement	
Calibration Curve	Minimum of 5 points, R ² > 0.99	
Minimum Reporting Level (MRL)	Lowest calibration standard must be at or below the MRL. Analyte recovery must be 50-150% at the 99% prediction level.[11]	
Isotope Dilution Analogue Recovery	50-200% of the true concentration.[12]	
Isotope Performance Standard Recovery	50-150% of the average area from the initial calibration.[11]	
Laboratory Fortified Blank (LFB) Recovery	70-130% of the true value.[13]	
LFB Precision (%RSD)	≤ 20%[13]	

Table 2: Example Minimum Reporting Levels (MRLs)

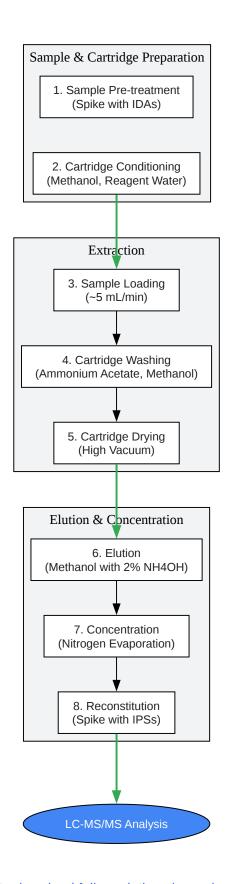
Analyte	MRL (ng/L)
All analytes (except PFHpA)	2
PFHpA	4
Note: These MRLs are based on a specific application note and may vary between laboratories.[6][11]	

Table 3: Example Analyte Recoveries in Spiked Reagent Water

Spiking Level	Recovery Range	%RSD
10 ng/L	70-130%	<20%
80 ng/L	70-130%	<20%
Source: UCT Application Note[10]		



Mandatory Visualization



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Caption: Workflow for Solid Phase Extraction in EPA Method 533.

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